Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate

MOF Linker Design Coordination Polymer Synthesis Organic Building Blocks

Optimize your MOF and supramolecular chemistry research with this protected, soluble diester linker. Its enhanced organic solvent solubility (vs. the sparingly soluble free acid) ensures homogeneous reaction conditions, while the protected carboxylates prevent premature metal precipitation for defect-free, highly crystalline frameworks. The unique 4'-hydroxy group enables post-synthetic modification (PSM), offering a clear advantage over non-hydroxylated analogs. A superior building block for luminescent Zn-based coordination polymers for TNT and Fe³⁺ sensing, and for creating tunable porous materials. High purity (≥97%) ensures reproducible, publication-ready results.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 1245828-39-0
Cat. No. B3093519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate
CAS1245828-39-0
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C(=O)OC
InChIInChI=1S/C16H14O5/c1-20-15(18)12-7-11(8-13(9-12)16(19)21-2)10-3-5-14(17)6-4-10/h3-9,17H,1-2H3
InChIKeyDWZJHUDMCVPCIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate (CAS 1245828-39-0): A Multifunctional Biphenyl Diester for MOF and Materials Synthesis


Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate (CAS 1245828-39-0) is a biphenyl-based diester featuring a para-hydroxy group on one phenyl ring and two methyl carboxylate moieties at the 3- and 5-positions of the other ring. With a molecular formula of C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol [1], this compound serves as a protected precursor to the corresponding dicarboxylic acid linker, 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid (H₂BDA). The dimethyl ester form offers distinct advantages in solubility and handling compared to its free acid counterpart, making it a valuable building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers . Its asymmetric substitution pattern, combining a hydrogen-bond donor (hydroxy) with protected carboxylate groups, provides a unique platform for constructing porous materials with tunable topologies and functionalities [2].

Why Generic Biphenyl Dicarboxylates Cannot Replace Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate in Precision Synthesis


The unique substitution pattern of dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate—specifically, the asymmetric placement of a free hydroxy group para to the biphenyl linkage and two protected carboxylates at the 3,5-positions—dictates its reactivity and the topology of the resulting materials. Generic biphenyl-3,5-dicarboxylates lacking the 4'-hydroxy group (e.g., dimethyl [1,1'-biphenyl]-3,5-dicarboxylate) cannot engage in hydrogen-bonding interactions or serve as post-synthetic modification sites, leading to fundamentally different framework architectures [1]. Similarly, the free acid form, 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid, exhibits markedly lower solubility in organic solvents (sparingly soluble in DMSO and methanol) compared to the dimethyl ester, which is readily soluble in a range of organic solvents such as ethers, alcohols, and esters . This solubility differential directly impacts reaction homogeneity, crystal growth kinetics, and overall synthetic efficiency during MOF construction. Furthermore, the dimethyl ester serves as a protecting group for the carboxylates, preventing unwanted metal-carboxylate precipitation during early-stage synthesis and enabling controlled deprotection under mild basic conditions, a feature absent in both the free acid and non-hydroxylated analogs .

Quantitative Differentiation of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate Against Closest Structural Analogs


Comparative Physicochemical Profile: Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate vs. Non-Hydroxylated Analog

The presence of the 4'-hydroxy group in the target compound significantly alters key physicochemical properties compared to the non-hydroxylated analog, dimethyl [1,1'-biphenyl]-3,5-dicarboxylate. Specifically, the target compound exhibits a higher predicted density (1.3±0.1 g/cm³ vs. 1.172±0.06 g/cm³), a higher boiling point (465.8±40.0 °C vs. 423.8±38.0 °C at 760 mmHg), and a higher LogP (3.43 vs. 3.3), indicating increased polarity and stronger intermolecular interactions due to hydrogen bonding [1]. While the melting point of the target compound is not reported (N/A), the non-hydroxylated analog has a defined melting point of 93-94 °C, suggesting that the hydroxy group disrupts crystal packing, potentially leading to a different solid-state morphology [1]. These property differences translate to distinct solubility profiles and crystallization behaviors during MOF synthesis [2].

MOF Linker Design Coordination Polymer Synthesis Organic Building Blocks

Solubility and Handling Advantage: Dimethyl Ester vs. Free Dicarboxylic Acid

The dimethyl ester derivative demonstrates markedly superior solubility in common organic solvents compared to its parent free acid. The free acid, 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid (CAS 1261889-89-7), is only sparingly soluble in DMSO and methanol, which severely limits reaction conditions and often necessitates the use of high-boiling, difficult-to-remove solvents like DMF or DMSO in MOF syntheses . In contrast, the dimethyl ester is readily soluble in a broader range of organic solvents, including ethers, alcohols, chloroformates, esters, ketones, and nitro compounds . This enhanced solubility enables homogeneous reaction conditions, facilitates purification by column chromatography, and allows for a wider selection of solvents during MOF construction, ultimately improving synthetic reproducibility and scalability [1].

MOF Precursor Solubility Optimization Synthetic Efficiency

Protected Carboxylate Strategy: Dimethyl Ester as a Synthetic Intermediate for Controlled MOF Assembly

The dimethyl ester groups serve as protecting groups for the carboxylic acids, enabling a stepwise synthetic approach to MOFs and coordination polymers. The free acid, 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid (H₂BDA), can undergo immediate and often uncontrolled metal-carboxylate bond formation upon mixing with metal salts, leading to amorphous precipitates or undesirable phases [1]. In contrast, the dimethyl ester can be subjected to mild basic hydrolysis (e.g., LiOH in THF/H₂O) after the initial framework assembly or ligand incorporation, allowing for precise control over the timing and extent of carboxylate deprotection . This protected strategy is particularly valuable for constructing MOFs where the hydroxy group is intended for post-synthetic modification, as it prevents competitive metal binding by the carboxylates during early synthetic steps [2].

MOF Synthesis Protecting Group Strategy Post-Synthetic Modification

Batch-to-Batch Consistency and Purity Specification for Reproducible MOF Synthesis

Procurement of high-purity building blocks is essential for reproducible MOF synthesis, as trace impurities can act as competing ligands, nucleation inhibitors, or structure-directing agents, leading to inconsistent framework formation. Commercially available dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate is supplied with a standard purity of ≥97% . This specification is comparable to the purity offered for the parent acid (≥97% ) and the non-hydroxylated dimethyl ester (typically 95-98%), ensuring that researchers can source the compound with a well-defined purity profile. However, the target compound's unique combination of functional groups necessitates careful storage under dry, room-temperature conditions to prevent ester hydrolysis or oxidation of the phenol moiety .

Quality Control Purity Specification Reproducible Synthesis

Optimal Application Scenarios for Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate Based on Quantitative Differentiation Evidence


Synthesis of Luminescent Coordination Polymers for Nitroaromatic Explosive Detection

The target compound serves as an ideal precursor for synthesizing the H₂BDA linker used in Zn-based coordination polymers that exhibit luminescence quenching in the presence of nitroaromatic explosives like TNT and Fe³⁺ cations. The enhanced solubility of the dimethyl ester allows for homogeneous solvothermal synthesis conditions, yielding crystalline frameworks with (4,4)-connected net topology. The protected carboxylates prevent premature precipitation, ensuring the formation of defect-free, highly luminescent materials suitable for sensing applications [1].

Construction of Post-Synthetically Modifiable Metal-Organic Frameworks (MOFs)

The 4'-hydroxy group provides a reactive handle for post-synthetic modification (PSM), such as esterification, etherification, or coordination to secondary metal centers. The dimethyl ester groups protect the carboxylates during PSM, preventing unwanted side reactions. After PSM is complete, mild basic hydrolysis deprotects the esters, yielding the free acid for framework construction. This stepwise approach, enabled by the protected ester functionality , is critical for introducing complex functional groups onto MOF scaffolds without compromising framework integrity.

Scalable Synthesis of Biphenyl-Based Polymer Precursors and Additives

The enhanced solubility of the dimethyl ester in a broad range of organic solvents makes it a more practical building block for polymer synthesis compared to the sparingly soluble free acid. It can be readily incorporated into polyesterification or polyamidation reactions, where the hydroxy group can serve as a chain extender or crosslinking site. The dimethyl ester's higher boiling point (465.8±40.0 °C) [1] also suggests greater thermal stability during high-temperature polymer processing, an advantage over lower-boiling analogs.

Development of Hydrogen-Bonded Organic Frameworks (HOFs) and Supramolecular Assemblies

The asymmetric substitution pattern—a hydrogen-bond donating hydroxy group and two hydrogen-bond accepting ester carbonyls—makes this compound a versatile tecton for supramolecular chemistry. The higher density (1.3±0.1 g/cm³) and LogP (3.43) compared to the non-hydroxylated analog [1] indicate stronger intermolecular interactions, which can be exploited to design crystalline HOFs with predictable packing motifs. The protected carboxylates allow for solution-based crystallization without the complications of metal-carboxylate bond formation.

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